![molecular formula C10H20N2O2 B2776081 Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate CAS No. 1784070-98-9](/img/structure/B2776081.png)
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 . This code provides a textual representation of the compound’s molecular structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 200.28 .Scientific Research Applications
- Ceftolozane , derived from structural modification of FK518, exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains .
- Researchers have explored biocompatible click chemistry using copper-chelating azides. This compound has been employed for compartment-specific pH measurement inside E. coli .
- A novel pyrazole derivative synthesized from this compound has been identified as an effective PDE4 inhibitor for treating inflammatory diseases .
- Researchers have utilized this compound for metabolic labeling of fucosylated glycoproteins in specific bacterial species .
Antibacterial Activity
Click Chemistry Applications
Anti-Inflammatory Drug Development
Building Block for Organic Synthesis
Metabolic Labeling of Glycoproteins
Efficient Three-Component Reactions
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of organic compounds known as sulfonylanilines , which are often used in the synthesis of various pharmaceuticals and could interact with multiple targets.
Biochemical Pathways
Given its structural similarity to other sulfonylanilines , it might be involved in various biochemical reactions
properties
IUPAC Name |
tert-butyl 2-(methylaminomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate |
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